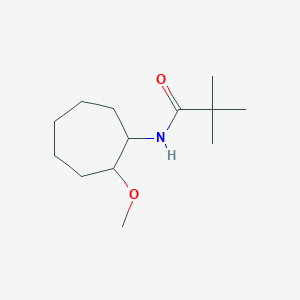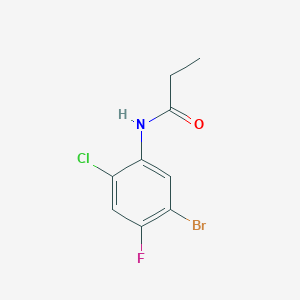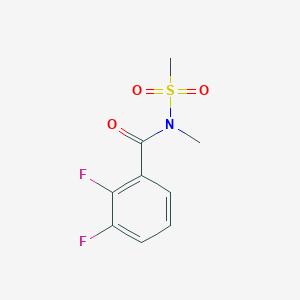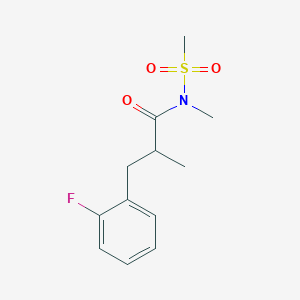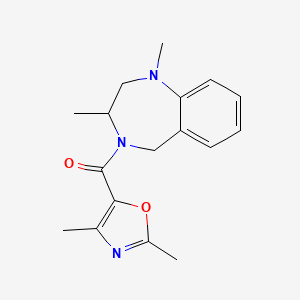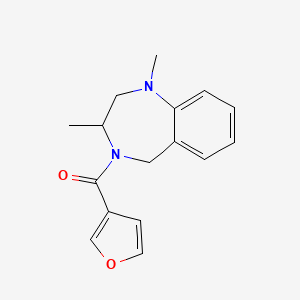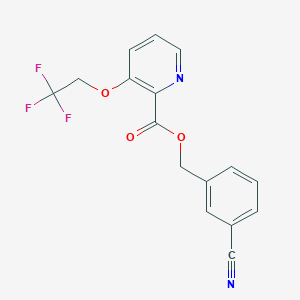
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate, also known as TFP or TFP-2, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Mecanismo De Acción
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate binds to the allosteric site of mGluR1, which is located outside the orthosteric binding site that interacts with glutamate. This binding induces a conformational change in the receptor, leading to a decrease in its activity. By inhibiting the activity of mGluR1, (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate modulates the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the target tissue or cell type. In general, (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate inhibits the activity of mGluR1, which leads to a decrease in intracellular calcium levels, a reduction in synaptic transmission, and a modulation of neuronal excitability. (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has several advantages as a research tool, including its high potency and selectivity for mGluR1, its well-characterized mechanism of action, and its availability from commercial sources. However, (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate also has some limitations, such as its potential off-target effects on other proteins or ion channels, its low solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has a wide range of potential applications in basic and translational research, including the development of new therapies for neurological disorders, the elucidation of the role of mGluR1 in synaptic plasticity and learning and memory, and the screening of potential therapeutic compounds that target mGluR1. Some future directions for (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate research include the development of more potent and selective mGluR1 antagonists, the investigation of the role of mGluR1 in neuroinflammation and neurodegeneration, and the exploration of the potential therapeutic benefits of mGluR1 modulation in various animal models of neurological disorders.
Métodos De Síntesis
The synthesis of (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate involves several steps, starting from the reaction of 3-cyanobenzyl alcohol with 2-chloropyridine-3-carboxylic acid. The resulting intermediate is then treated with trifluoroethanol to yield (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate. The purity of the final product can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has been extensively used in scientific research as a tool to study the role of mGluR1 in various physiological and pathological processes. It has been shown to inhibit the activity of mGluR1 in a dose-dependent manner, with a high degree of selectivity over other mGluR subtypes. (3-Cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate has been used to investigate the involvement of mGluR1 in synaptic plasticity, learning and memory, pain perception, and drug addiction. It has also been used to screen potential therapeutic compounds that target mGluR1.
Propiedades
IUPAC Name |
(3-cyanophenyl)methyl 3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)10-24-13-5-2-6-21-14(13)15(22)23-9-12-4-1-3-11(7-12)8-20/h1-7H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRSRNYALTPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC(=O)C2=C(C=CC=N2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

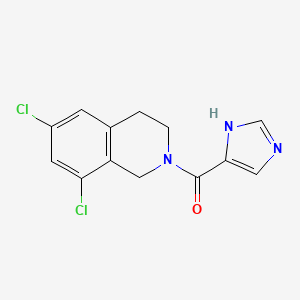

![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

